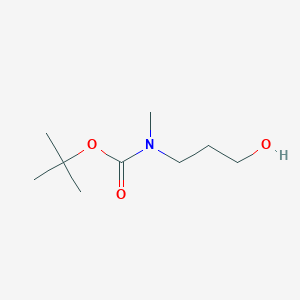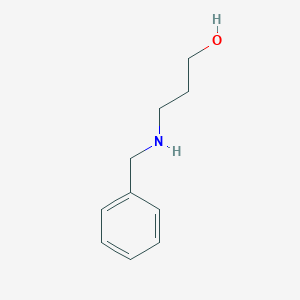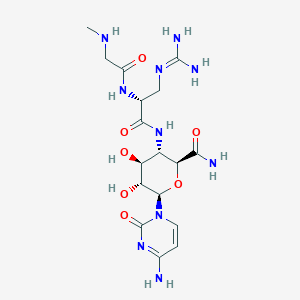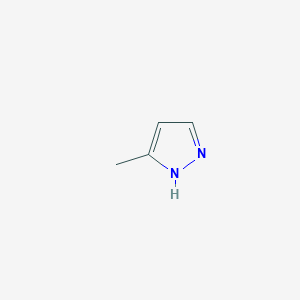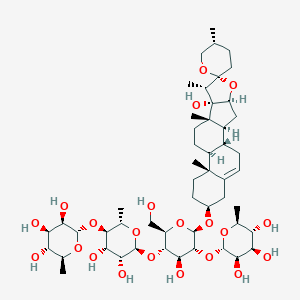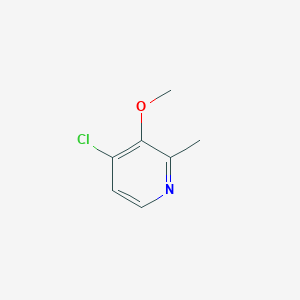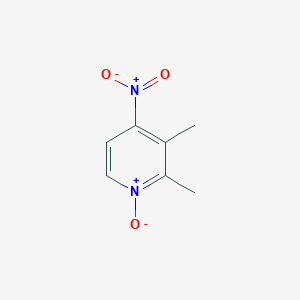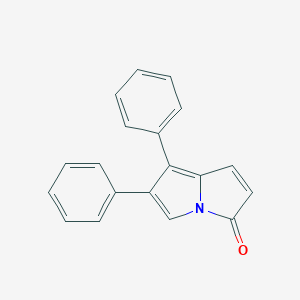
6,7-Diphenyl-3-pyrrolizinone
Descripción general
Descripción
6,7-Diphenyl-3-pyrrolizinone, also known as DPP, is a chemical compound that has been extensively studied for its various applications in scientific research. It is a heterocyclic compound that contains a pyrrolizine ring and two phenyl groups. DPP has been found to exhibit a range of biochemical and physiological effects, making it a valuable tool in the field of scientific research.
Mecanismo De Acción
The mechanism of action of 6,7-Diphenyl-3-pyrrolizinone is not fully understood, but it is believed to involve the formation of reactive oxygen species (ROS) and the induction of apoptosis in cancer cells. 6,7-Diphenyl-3-pyrrolizinone has also been shown to bind to DNA and inhibit the activity of certain enzymes, which may contribute to its anti-cancer properties.
Efectos Bioquímicos Y Fisiológicos
6,7-Diphenyl-3-pyrrolizinone has been found to exhibit a range of biochemical and physiological effects, including antioxidant activity, anti-inflammatory activity, and anti-cancer activity. It has also been shown to induce apoptosis in cancer cells and inhibit the growth of tumors in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 6,7-Diphenyl-3-pyrrolizinone in lab experiments is its versatility and range of applications. It can be used as a fluorescent probe, photosensitizer, or potential anti-cancer agent, among other things. However, like any chemical compound, 6,7-Diphenyl-3-pyrrolizinone also has its limitations. For example, its solubility in water is relatively low, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are many potential future directions for research involving 6,7-Diphenyl-3-pyrrolizinone. Some possible areas of study include its use as a potential anti-cancer agent, its role in photodynamic therapy, and its applications in the detection of metal ions. Further research is needed to fully understand the mechanism of action of 6,7-Diphenyl-3-pyrrolizinone and its potential applications in various fields of scientific research.
In conclusion, 6,7-Diphenyl-3-pyrrolizinone is a versatile chemical compound that has been extensively studied for its various applications in scientific research. Its unique chemical structure and properties make it a valuable tool for a wide range of research applications, including as a fluorescent probe, photosensitizer, and potential anti-cancer agent. Further research is needed to fully understand the mechanism of action of 6,7-Diphenyl-3-pyrrolizinone and its potential applications in various fields of scientific research.
Aplicaciones Científicas De Investigación
6,7-Diphenyl-3-pyrrolizinone has been used in a variety of scientific research applications, including as a fluorescent probe for the detection of metal ions, as a photosensitizer in photodynamic therapy, and as a potential anti-cancer agent. Its unique chemical structure and properties make it a versatile tool for a wide range of research applications.
Propiedades
IUPAC Name |
6,7-diphenylpyrrolizin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13NO/c21-18-12-11-17-19(15-9-5-2-6-10-15)16(13-20(17)18)14-7-3-1-4-8-14/h1-13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSXPFBLHYYSSCL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN3C(=C2C4=CC=CC=C4)C=CC3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40147165 | |
| Record name | 6,7-Diphenyl-3-pyrrolizinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40147165 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6,7-Diphenyl-3-pyrrolizinone | |
CAS RN |
105508-08-5 | |
| Record name | 6,7-Diphenyl-3-pyrrolizinone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105508085 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6,7-Diphenyl-3-pyrrolizinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40147165 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



